(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Polyamides : This compound has been utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which could be useful in various industrial applications (Hsiao, Yang, & Chen, 2000).
Asymmetric Hydrogenations : The compound has been used in asymmetric hydrogenations of certain acid derivatives. This could have implications in the synthesis of various pharmaceuticals and chemicals, showcasing its versatility in organic synthesis (Takahashi & Achiwa, 1989).
Chemical Characterization : Studies have been conducted to understand the molecular structure and crystal formations of similar compounds. These studies contribute to a deeper understanding of their chemical properties and potential applications in synthesis (Rajalakshmi et al., 2013).
Solid-Phase Synthesis of Hydroxamic Acids : The compound has been used in solid-phase approaches to synthesize structurally diverse N-substituted hydroxamic acids, which are important in medicinal chemistry for the development of pharmaceuticals (Mellor & Chan, 1997).
Antihypertensive Activity : Research has been conducted on derivatives of this compound for potential antihypertensive activity, indicating its potential use in developing new treatments for high blood pressure (Kato et al., 1985).
Preparation of Orthogonally Protected Amino Acids : This compound has been used in the preparation of orthogonally protected amino acid analogs, which are valuable in peptide synthesis and drug development (Hammarström et al., 2005).
Catalytic Reactions and Synthesis : It has been employed in various catalytic reactions and synthetic processes, demonstrating its versatility in organic synthesis and potential applications in creating complex molecules (Wustrow & Wise, 1991).
Properties
IUPAC Name |
(2S,4S)-4-(2-chloro-4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(18)6-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNUIKGLJLSHPH-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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